Cbz-Gly-D-Trp

Description

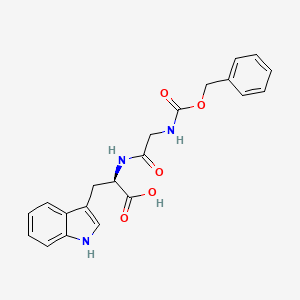

Structure

2D Structure

3D Structure

Properties

CAS No. |

202595-75-3 |

|---|---|

Molecular Formula |

C21H21N3O5 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |

InChI |

InChI=1S/C21H21N3O5/c25-19(12-23-21(28)29-13-14-6-2-1-3-7-14)24-18(20(26)27)10-15-11-22-17-9-5-4-8-16(15)17/h1-9,11,18,22H,10,12-13H2,(H,23,28)(H,24,25)(H,26,27)/t18-/m1/s1 |

InChI Key |

VFJWAPSFRKFYME-GOSISDBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis Strategies for Cbz Gly D Trp

Retrosynthetic Analysis of Cbz-Gly-D-Trp

A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection is at the amide bond linking the glycine (B1666218) and D-tryptophan residues. This bond can be formed through a peptide coupling reaction. This leads to two key synthons: an N-terminally protected glycine unit and a C-terminally protected D-tryptophan unit.

The N-protected glycine synthon corresponds to Cbz-glycine, which is readily prepared or commercially available. The D-tryptophan synthon requires protection of its carboxylic acid group, typically as a methyl or ethyl ester, to prevent self-condensation during the coupling reaction. The indole (B1671886) side chain of tryptophan may or may not be protected, depending on the chosen coupling conditions and subsequent deprotection steps. cpcscientific.com

Therefore, the synthesis can be approached by coupling Cbz-glycine with a D-tryptophan ester, followed by the deprotection of the C-terminal ester to yield the final product. This strategy is common in solution-phase peptide synthesis. durham.ac.ukkarger.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound

Solid-Phase Peptide Synthesis (SPPS) offers an efficient alternative to solution-phase methods, particularly for longer peptides, by anchoring the growing peptide chain to an insoluble polymer support. bachem.com The synthesis of this compound via SPPS would involve anchoring D-tryptophan to the resin, followed by coupling with Cbz-glycine.

Choice of Resins and Linkers for this compound Elaboration

The selection of the resin and linker is critical in SPPS as it determines the conditions for the final cleavage of the peptide from the solid support and the nature of the C-terminal group. biosynth.comresearchgate.net For the synthesis of a peptide with a C-terminal carboxylic acid like this compound, several options are available.

Wang Resin: This is a p-alkoxybenzyl alcohol-based resin that is widely used for the synthesis of C-terminal acids. nih.govresearchgate.net Cleavage from Wang resin is typically achieved using a high concentration of trifluoroacetic acid (TFA). thermofisher.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for sensitive peptides. researchgate.netresearchgate.net It is particularly useful for synthesizing peptides with C-terminal residues prone to racemization, such as tryptophan. biosynth.com

Super Acid-Sensitive Resin (SASRIN): As the name suggests, this resin is even more acid-labile than Wang resin and can be used to generate protected peptide fragments. researchgate.net

Table 1: Common Resins for Solid-Phase Synthesis of C-Terminal Acids

| Resin | Linker Type | Cleavage Condition | Advantages |

| Wang Resin | p-Alkoxybenzyl ester | High TFA concentration | Commonly used, good stability. nih.govresearchgate.net |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Mildly acidic | Reduces risk of racemization. biosynth.com |

| SASRIN | Bisalkoxybenzyl ester | Very mild acidolysis | Suitable for protected peptides. researchgate.net |

Optimization of Coupling Reagents and Reaction Conditions for this compound Formation

The formation of the peptide bond is a critical step, and the choice of coupling reagent can significantly impact the yield and purity of the final product. jpt.combachem.com For the coupling of Cbz-glycine to resin-bound D-tryptophan, several classes of reagents can be employed.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. bachem.compeptide.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve coupling efficiency. peptide.commdpi.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. jpt.compeptide.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are among the most popular and effective coupling reagents, known for rapid reaction times. bachem.compeptide.com

Optimization of reaction conditions involves adjusting the molar excess of the activated amino acid and coupling reagent, reaction time, and temperature. jpt.com For sterically hindered couplings, which is less of a concern for Gly-Trp, more potent reagents or longer reaction times might be necessary. gyrosproteintechnologies.com

Table 2: Popular Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective, used with additives to reduce racemization. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency. jpt.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reaction times, highly effective. bachem.compeptide.com |

Protecting Group Strategies for Glycine and D-Tryptophan Side Chains during this compound Synthesis

Protecting groups are essential to prevent unwanted side reactions at reactive functional groups. iris-biotech.de In the synthesis of this compound, the primary protecting group is the carbobenzyloxy (Cbz) group on the N-terminus of glycine. peptide.com

The side chain of glycine has no functional group and therefore requires no protection. The indole ring of tryptophan, however, contains a nucleophilic nitrogen that can be susceptible to modification, particularly during the acidic cleavage step. peptide.com While tryptophan can sometimes be used without side-chain protection, especially in Fmoc-based synthesis, protecting the indole nitrogen can prevent side reactions. peptide.com A common protecting group for the tryptophan indole nitrogen is the tert-butyloxycarbonyl (Boc) group. sigmaaldrich.comresearchgate.net This group is labile to the same acidic conditions used for the final cleavage from the resin. researchgate.net

Cleavage and Deprotection Procedures for this compound

Once the peptide synthesis on the solid support is complete, the peptide must be cleaved from the resin, and any remaining side-chain protecting groups must be removed. powdersystems.com For resins like Wang resin, this is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com

A "cleavage cocktail" is often used, which consists of TFA mixed with scavengers. sigmaaldrich.com Scavengers are nucleophilic species that trap the reactive cationic species generated during the cleavage process, thereby preventing the modification of sensitive residues like tryptophan. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.compeptide.com The specific composition of the cleavage cocktail depends on the amino acid composition of the peptide. thermofisher.com For a tryptophan-containing peptide, a typical cocktail might be TFA/TIS/water. sigmaaldrich.com

The cleavage reaction is usually carried out for a few hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the cleavage mixture by the addition of cold ether, collected by filtration or centrifugation, and then purified, typically by high-performance liquid chromatography (HPLC). powdersystems.compeptide.com

Mitigation of Racemization during Coupling Steps for D-Tryptophan Incorporation

Racemization, the conversion of a chiral amino acid to a mixture of its D and L enantiomers, is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate. mdpi.com While the coupling of Cbz-glycine to D-tryptophan is less prone to racemization of the tryptophan residue (as the chiral center is not directly involved in the activation), the initial attachment of D-tryptophan to the resin can be a critical step.

To minimize racemization during the coupling of activated amino acids, several strategies can be employed:

Use of Additives: The addition of HOBt or HOAt to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.commdpi.com

Choice of Coupling Reagent: Uronium and phosphonium-based reagents like HATU and PyBOP are generally considered to result in lower levels of racemization compared to carbodiimides alone. peptide.commdpi.com

Controlled Base Addition: The type and amount of base used during coupling can influence the extent of racemization. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used. rsc.org

Pre-loaded Resins: Using a resin that is already loaded with the first amino acid (in this case, D-tryptophan) can bypass the potentially problematic on-resin esterification step. biosynth.com

For D-amino acids, the same principles apply as for L-amino acids to prevent epimerization at the alpha-carbon. luxembourg-bio.com Careful control of reaction conditions and the judicious choice of reagents are paramount to maintaining the stereochemical integrity of the D-tryptophan residue throughout the synthesis.

Solution-Phase Synthesis Approaches for this compound and its Intermediates

Solution-phase synthesis is a cornerstone of peptide chemistry, allowing for the creation of peptide bonds between amino acids in a homogenous solvent system. nih.govekb.eg For this compound, this involves the coupling of a protected glycine derivative with a D-tryptophan derivative. The use of the benzyloxycarbonyl (Cbz) protecting group for the N-terminus of glycine is a common practice in this method. nih.govpeptide.com

Fragment Condensation Strategies for this compound Assembly

Fragment condensation involves the coupling of pre-synthesized peptide fragments. In the context of this compound, this would typically involve the synthesis of Cbz-glycine and D-tryptophan as separate fragments, which are then coupled. This approach can be particularly advantageous for larger peptides but is also applicable to dipeptides. ucl.ac.uk A general procedure involves activating the carboxylic acid of Cbz-glycine, often using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. tandfonline.comoup.com The activated Cbz-glycine is then reacted with the free amino group of D-tryptophan or its ester derivative to form the peptide bond. Enzymatic condensation has also been explored for similar fragments, where enzymes like α-chymotrypsin catalyze the peptide bond formation in organic media, sometimes leading to high yields. nih.gov

Stepwise Elongation in Solution for this compound

Stepwise elongation is a common and effective method for synthesizing smaller peptides like this compound. thieme-connect.de This strategy involves adding one amino acid at a time to the growing peptide chain, starting from the C-terminal residue. In this case, the synthesis would commence with a protected D-tryptophan, typically an ester to protect the C-terminus. The N-terminal protecting group of D-tryptophan would be removed, and the resulting free amine would be coupled with an activated Cbz-glycine derivative. tandfonline.comoup.com This cycle of deprotection and coupling is the essence of stepwise synthesis. The use of N-(Cbz-glycyl)benzotriazole has been reported as an efficient method for coupling with tryptophan in the presence of a base like triethylamine, yielding the desired dipeptide. thieme-connect.com

Purification Techniques for Crude this compound

Following synthesis, the crude this compound product contains unreacted starting materials, coupling reagents, and byproducts. Therefore, robust purification techniques are essential to isolate the target compound with high purity.

Preparative Chromatography (HPLC, MPLC) for this compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are powerful techniques for purifying peptides. google.comdokumen.pub Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. hplc.eu For this compound, a C18 column is commonly used, where the peptide is adsorbed onto the hydrophobic stationary phase and then eluted with a gradient of an organic solvent, such as acetonitrile (B52724), in an aqueous buffer, often containing trifluoroacetic acid (TFA). hplc.eumdpi.com The selection of the appropriate gradient and flow rate is crucial for achieving good separation from impurities. researchgate.net MPLC operates on similar principles but at lower pressures, making it suitable for larger scale purifications.

Recrystallization and Precipitation Methods for this compound

Recrystallization is a classic and effective method for purifying solid compounds. nih.gov The crude this compound can be dissolved in a suitable hot solvent or solvent mixture in which it has high solubility. Upon cooling, the solubility decreases, leading to the formation of crystals of the pure compound, while impurities remain in the solution. researchgate.net The choice of solvent is critical and is often determined empirically. Common solvents for recrystallization of peptide-like molecules include ethyl acetate, methanol (B129727), and their mixtures with less polar solvents like hexanes or ether. thieme-connect.com Precipitation is another technique where a non-solvent is added to a solution of the crude product to induce the precipitation of the desired compound, leaving more soluble impurities behind. google.com For instance, adding water to a solution of the peptide in an organic solvent can trigger precipitation.

Yield Optimization and Scalability Considerations for this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are critical for transitioning from laboratory-scale preparation to larger-scale production.

For scalability, moving from small-scale to large-scale synthesis presents challenges such as heat and mass transfer, reagent addition, and product isolation. d-nb.info Solution-phase synthesis, particularly with fragment condensation, can be more amenable to scale-up compared to solid-phase methods for certain peptides. researchgate.net The purification method also needs to be scalable. While preparative HPLC is excellent for high purity, it can be costly and time-consuming for large quantities. google.com Therefore, optimizing recrystallization or precipitation methods becomes crucial for large-scale production, as these are generally more cost-effective and easier to implement on an industrial scale. nih.gov Flow chemistry is an emerging scalable technology that has been successfully applied to peptide synthesis, offering precise control over reaction parameters and potentially higher yields and purity. researchgate.net

| Parameter | Optimization Strategy | Rationale |

| Coupling Reagent | Screen various reagents (e.g., DCC/HOBt, EDC/HOBt, HATU) | Different reagents have varying efficiencies and side-reaction profiles. |

| Solvent | Test different solvents (e.g., DMF, DCM, MeCN) | Solvent polarity and solubility of reactants can significantly impact reaction rates and yields. |

| Temperature | Optimize reaction temperature | Lower temperatures can reduce side reactions and racemization, while higher temperatures can increase reaction rates. |

| Stoichiometry | Vary the molar ratio of reactants | Using a slight excess of the activated amino acid can drive the reaction to completion. |

| Purification | Develop robust recrystallization protocols | For large-scale synthesis, chromatography can be a bottleneck. d-nb.info |

Advanced Structural Characterization of Cbz Gly D Trp

Spectroscopic Analysis of Cbz-Gly-D-Trp

The definitive structural elucidation of this compound, a protected dipeptide, relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the covalent structure and solution-state conformation, while Mass Spectrometry (MS) confirms the elemental composition and amino acid sequence.

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. For a dipeptide like this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon resonances and thus confirm its primary structure.

The primary structure of this compound is confirmed through the complete assignment of its ¹H and ¹³C NMR spectra. One-dimensional spectra provide initial chemical shift information, while 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, reveal the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals for each unique proton in the molecule. The chemical shifts are influenced by the local electronic environment. Key expected resonances for this compound include the aromatic protons of the carbobenzyloxy (Cbz) and tryptophan groups, the methylene (B1212753) protons of the Cbz and glycine (B1666218) units, and the α-protons of the two amino acid residues. The amide (NH) protons typically appear as distinct signals that can provide information on hydrogen bonding and conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom. bhu.ac.in The chemical shift ranges are characteristic of the type of carbon (e.g., carbonyl, aromatic, aliphatic). illinois.edu For this compound, distinct signals are expected for the carbonyl carbons of the peptide bond and the Cbz group, the aromatic carbons, and the aliphatic carbons of the amino acid side chains and backbone. researchgate.net

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uzh.ch It is used to map out the spin systems within the glycine and D-tryptophan residues, for example, by correlating the α-proton with the β-protons in tryptophan.

TOCSY (Total Correlation Spectroscopy): This technique extends the correlation beyond direct coupling partners to all protons within a single spin system. nmims.edu It is particularly useful for identifying all protons belonging to a specific amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons attached to specific protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for piecing together the molecular fragments. For instance, an HMBC correlation between the glycine α-protons and the tryptophan carbonyl carbon would confirm the Gly-Trp peptide bond. rsc.org

The following tables present the expected chemical shift assignments for this compound based on data from closely related structures and known amino acid chemical shift values. rsc.org

Table 1: Predicted ¹H NMR Resonances for this compound This is an interactive table. Click on headers to sort.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Trp Indole (B1671886) NH | ~10.8 | s | Exchangeable proton. |

| Trp Amide NH | ~8.3 | d | Coupled to Trp α-H. |

| Gly Amide NH | ~6.5 | t | Coupled to Gly α-H₂. |

| Cbz Aromatic H | ~7.35 | m | 5 protons from benzyl (B1604629) group. |

| Trp Aromatic H | 7.0 - 7.6 | m | 5 protons from indole ring. |

| Cbz CH₂ | ~5.1 | s | Benzylic protons. |

| Trp α-H | ~4.8 | m | Alpha-proton of D-tryptophan. |

| Gly α-H₂ | ~3.8 | d | Methylene protons of glycine. |

| Trp β-H₂ | ~3.2 | m | Diastereotopic methylene protons. |

Table 2: Predicted ¹³C NMR Resonances for this compound This is an interactive table. Click on headers to sort.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Trp Carbonyl (COOH) | ~173 |

| Gly Carbonyl (Peptide) | ~170 |

| Cbz Carbonyl (Urethane) | ~156 |

| Cbz Aromatic C | 127 - 136 |

| Trp Aromatic C | 110 - 136 |

| Cbz CH₂ | ~67 |

| Trp α-C | ~55 |

| Gly α-C | ~43 |

| Trp β-C | ~28 |

While other NMR techniques confirm the covalent bonding, Nuclear Overhauser Effect (NOE) spectroscopy reveals the conformation, or three-dimensional structure, of the molecule in solution. libretexts.org The NOE is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. nmims.edu The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons (NOE ∝ 1/r⁶). acs.org

For molecules of the size of this compound, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often used, as it can provide reliable correlations for molecules that have tumbling times where standard NOESY signals may be weak or absent. nih.gov

By analyzing the cross-peaks in a 2D NOESY or ROESY spectrum, a set of distance restraints between specific protons can be generated. For example:

An NOE between a proton on the Cbz aromatic ring and a proton on the glycine residue would indicate a folded structure where the N-terminal protecting group is in proximity to the peptide backbone.

An NOE between the glycine α-protons and the tryptophan α-proton or side-chain protons would define the relative orientation of the two amino acid residues.

Intra-residue NOEs within the tryptophan side chain help to define its rotameric state.

These experimentally derived distance restraints are then used in computational molecular modeling to generate a family of 3D structures that are consistent with the observed data, providing a detailed picture of the preferred conformation of this compound in solution. nih.gov

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. pearson.com It is used to determine the molecular weight and elemental formula of a compound with high accuracy and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high precision (typically to within 5 parts per million, ppm). researchgate.net This level of accuracy allows for the unambiguous determination of the elemental formula of a molecule from its measured mass. For this compound, HRMS would be used to confirm its expected molecular formula, C₂₁H₂₁N₃O₅. The experimentally measured mass is compared to the theoretically calculated exact mass, and a close match provides strong evidence for the compound's identity. acs.orgfrontiersin.org

Table 3: HRMS Data for this compound This is an interactive table. Click on headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁N₃O₅ |

| Calculated Exact Mass [M] | 395.14812 |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass [M+H]⁺ | 396.15540 |

| Hypothetical Found Mass | 396.15521 |

| Mass Error | -0.48 ppm |

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the sequence of amino acids in a peptide. libretexts.org In an MS/MS experiment, the intact ionized peptide (the precursor ion) is selected and then fragmented, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then mass-analyzed.

Peptide fragmentation predictably occurs at the amide bonds along the backbone, leading to two main series of ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. wiley-vch.denih.gov By analyzing the mass differences between consecutive ions in a series, the sequence of amino acids can be deduced.

For this compound, fragmentation would produce a characteristic pattern:

A y₁ ion corresponding to the D-tryptophan residue.

A b₁ ion corresponding to the Cbz-glycine fragment.

The mass difference between the full precursor ion and the b₁ ion would correspond to the mass of the tryptophan residue, while the difference between the precursor and the y₁ ion would correspond to the Cbz-glycine residue.

This fragmentation pattern provides unequivocal proof of the Gly-D-Trp sequence and the correct placement of the N-terminal Cbz protecting group.

Table 4: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = 396.16) This is an interactive table. Click on headers to sort.

| Predicted Fragment Ion | Sequence | Calculated m/z | Ion Type |

|---|---|---|---|

| b₁ | Cbz-Gly- | 193.07 | b-ion |

| y₁ | -D-Trp | 204.09 | y-ion |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of its constituent bonds. While a specific spectrum for this compound is not widely published, the expected absorption bands can be inferred from the analysis of its components: the carbobenzyloxy (Cbz) protecting group, the glycine and D-tryptophan residues, the peptide (amide) bond, the terminal carboxylic acid, and the indole side chain. nih.gov

Key functional groups and their anticipated vibrational frequencies include the N-H stretching of the urethane (B1682113) and amide groups, the C=O stretching of the urethane, amide, and carboxylic acid, and the aromatic C-H and C=C stretching from both the benzyl and indole rings. chemsrc.comresearchgate.net

Table 1: Predicted Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3400-3200 | N-H Stretch | Amide and Urethane N-H |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid O-H |

| 3100-3000 | C-H Stretch | Aromatic (Benzyl and Indole) C-H |

| 2980-2850 | C-H Stretch | Aliphatic (Glycine α-CH₂) C-H |

| ~1740 | C=O Stretch | Carboxylic Acid C=O |

| ~1700 | C=O Stretch | Urethane C=O |

| ~1650 | C=O Stretch (Amide I) | Peptide Bond C=O |

| ~1530 | N-H Bend (Amide II) | Peptide Bond N-H |

| 1600-1450 | C=C Stretch | Aromatic Rings |

This table is generated based on established frequency ranges for the constituent functional groups. nih.govderpharmachemica.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis of Tryptophan in this compound

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily dictated by its aromatic chromophores: the benzyl ring of the Cbz group and, most significantly, the indole ring of the D-tryptophan residue. The indole side chain of tryptophan exhibits characteristic absorption maxima that are sensitive to the local environment but are generally conserved across different peptides. mdpi.comchemicalbook.com

The spectrum is expected to show a strong absorption peak around 220 nm, corresponding to π-π* transitions in both the peptide bonds and the aromatic systems. A more distinctive and widely utilized feature is the absorption band in the 270-290 nm region, which arises from the π-π* transitions (specifically the ¹Lₐ and ¹Lₑ bands) of the indole chromophore. mdpi.comCurrent time information in Bangalore, IN. This region often displays a shoulder or a distinct peak around 280 nm and a finer structure with a minor peak near 288 nm. The benzyloxycarbonyl group also contributes to absorption in the UV region, typically around 257 nm, but its signal is often merged with the much stronger absorption of the tryptophan indole ring.

Table 2: Characteristic UV-Vis Absorption Maxima for the Tryptophan Chromophore in Dipeptides

| Wavelength (λₘₐₓ) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~220 nm | π → π* | Peptide Bond, Indole, Benzyl |

| ~280 nm | π → π* (¹Lₐ band) | Indole Ring of Tryptophan |

Data compiled from spectroscopic studies of tryptophan-containing peptides. mdpi.comptfarm.plmdpi.com

Chiroptical Characterization of this compound

As a chiral molecule, this compound interacts with plane-polarized light, a property that is investigated using chiroptical techniques like Circular Dichroism spectroscopy and polarimetry. These methods provide critical information on the molecule's absolute configuration and predominant solution-state conformation.

Circular Dichroism (CD) Spectroscopy for Conformational Insight of this compound in Solution

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing valuable insights into the secondary and tertiary structure of peptides in solution. The CD spectrum of this compound is influenced by the chirality of the D-tryptophan residue and the conformations adopted by the peptide backbone.

The far-UV region (below 250 nm) is dominated by signals from peptide bond transitions (n→π* and π→π*). The presence of the D-amino acid is expected to produce CD spectra that are often, though not always, mirror images of their L-enantiomer counterparts. In the near-UV region (250-300 nm), CD signals arise from the aromatic tryptophan chromophore placed in a chiral environment. The sign and magnitude of these bands are highly sensitive to the local conformation and the interactions of the indole side chain. For instance, a positive CD band observed around 230 nm in some β-hairpin-like peptides has been linked to specific tertiary structures and binding affinities. The analysis of the CD spectrum can thus help elucidate the preferred folding patterns and side-chain orientations of this compound in different solvent environments.

Optical Rotation Studies of this compound

Optical rotation measures the angle to which the plane of polarized light is rotated when passing through a solution of a chiral compound. This property confirms the enantiomeric nature of the molecule. The direction and magnitude of rotation are reported as the specific rotation ([α]), a characteristic physical constant for a given substance under defined conditions (temperature, wavelength, solvent, and concentration).

The designation "D" in D-tryptophan refers to its absolute configuration relative to D-glyceraldehyde and does not inherently predict the direction (dextrorotatory, (+), or levorotatory, (-)) of optical rotation. While the specific optical rotation for this compound is not prominently reported in readily available literature, it is expected to be optically active. Its enantiomer, Cbz-Gly-L-Trp, would exhibit a specific rotation of the same magnitude but opposite sign under identical measurement conditions.

X-ray Crystallography of this compound (if crystal structure available or targeted)

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a crystal lattice. This technique would reveal the precise bond lengths, bond angles, and solid-state conformation of this compound, as well as the intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal packing.

As of now, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, the structures of many related protected dipeptides have been determined, demonstrating the feasibility of crystallizing such molecules. For example, the crystal structure of Z-Ala-Ile-OH (where Z is another designation for Cbz) has been solved, revealing its packing and self-assembly into microtubes. derpharmachemica.com

Crystal Growth Strategies for this compound

Growing diffraction-quality single crystals of peptides like this compound is a critical yet challenging step. Several established strategies can be employed.

A primary method is solvent screening , where the peptide is dissolved in a variety of solvents or solvent mixtures to identify conditions that lead to slow precipitation and crystal formation. Common techniques include:

Slow Evaporation: The peptide is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at a constant temperature, gradually increasing the solute concentration to the point of crystallization.

Vapor Diffusion: This is a widely used method, in either sitting-drop or hanging-drop format. A drop containing the peptide solution mixed with a precipitant is allowed to equilibrate via the vapor phase with a larger reservoir of the precipitant solution. This slowly increases the concentration in the drop, promoting crystallization.

Temperature Variation: Crystallization can sometimes be induced by controlled cooling of a saturated solution, as solubility often decreases with temperature.

For peptides that are difficult to crystallize alone, co-crystallization with suitable excipients can be explored. Furthermore, for chiral molecules, racemic crystallography , which involves crystallizing a 1:1 mixture of the L- and D-enantiomers, can sometimes yield more robust, higher-quality crystals due to the formation of centrosymmetric packing arrangements.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-benzyloxycarbonyl-glycyl-D-tryptophan | This compound |

| N-benzyloxycarbonyl-glycyl-L-tryptophan | Cbz-Gly-L-Trp |

| N-benzyloxycarbonyl-L-alanine-L-isoleucine | Z-Ala-Ile-OH |

| Glycine | Gly |

| D-Tryptophan | D-Trp |

| L-Tryptophan | L-Trp |

Determination of Solid-State Conformation and Intermolecular Interactions of this compound

A comprehensive search of scientific literature and structural databases for specific experimental data on the solid-state conformation and intermolecular interactions of N-Carbobenzoxy-glycyl-D-tryptophan (this compound) did not yield specific results. There are no publicly available crystal structures or detailed solid-state Nuclear Magnetic Resonance (NMR) studies for this exact dipeptide derivative.

The determination of a molecule's solid-state structure is typically achieved through single-crystal X-ray diffraction, which provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information elucidates the molecule's conformation—the spatial arrangement of its atoms. Furthermore, analysis of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, which govern the supramolecular architecture of the solid.

While data exists for related compounds, such as L-tryptophan, various other tryptophan-containing peptides, and glycyl dipeptides, these findings cannot be directly extrapolated to this compound. mdpi.comacs.orgresearchgate.net The presence of the N-terminal benzyloxycarbonyl (Cbz) protecting group and the specific D-configuration of the tryptophan residue significantly influence the molecule's steric and electronic properties. These features would lead to a unique conformational preference and a distinct pattern of intermolecular interactions in the crystalline state.

For example, studies on other peptides show that intermolecular hydrogen bonding, often involving the amide backbone (N-H···O=C), is a dominant force in defining the crystal packing. mdpi.com The indole ring of the tryptophan residue is also known to participate in significant π-π stacking and C-H···π interactions. pnas.org However, without specific experimental data for this compound, any discussion of its solid-state structure would be speculative.

To provide the requested detailed research findings and data tables, an experimental crystallographic analysis of this compound would be required. Such an analysis would produce precise data similar to the hypothetical table below.

Hypothetical Data Table Based on Potential Crystallographic Analysis:

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Torsion Angle φ (Gly) | e.g., Value in degrees |

| Torsion Angle ψ (Gly) | e.g., Value in degrees |

| Torsion Angle ω (Peptide) | e.g., Value in degrees |

| Torsion Angle φ (D-Trp) | e.g., Value in degrees |

| Torsion Angle ψ (D-Trp) | e.g., Value in degrees |

| Key H-Bond (Donor-Acceptor) | e.g., N-H···O=C |

| H-Bond Distance (Å) | e.g., Value in Angstroms |

| π-π Stacking Distance (Å) | e.g., Value in Angstroms |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Further investigation using techniques like solid-state NMR or Fourier-transform infrared spectroscopy (FTIR) could complement X-ray diffraction data by providing information about the dynamics and hydrogen bonding environment in the solid state. acs.orgnih.gov

Molecular and Cellular Biological Activity of Cbz Gly D Trp

Ligand-Receptor Interaction Studies with Cbz-Gly-D-Trp

While this compound is not typically characterized as a ligand for classical cell-surface receptors (e.g., G-protein coupled receptors), its interaction with its enzymatic target, Indoleamine 2,3-dioxygenase 1 (IDO1), is fundamentally a ligand-target binding event. These interactions are characterized using assays that determine binding affinity and the mechanism of engagement.

The primary molecular target of this compound is the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). Binding assays are crucial for confirming this interaction and quantifying the affinity of this compound for the enzyme. The inhibition constant (Kᵢ) is a specific measure of binding affinity for an inhibitor and is inversely related to the strength of the binding; a lower Kᵢ value indicates a higher affinity.

Research has established that this compound binds directly to the active site of the IDO1 enzyme. This binding prevents the natural substrate, L-Tryptophan, from accessing the catalytic heme iron. The affinity of this interaction has been determined through kinetic analyses, which provide a Kᵢ value. Studies on recombinant human IDO1 (hIDO1) have reported Kᵢ values for this compound in the micromolar range, confirming a direct and moderately potent binding interaction. For instance, detailed kinetic studies have placed the Kᵢ value at approximately 60 µM, signifying its capacity to occupy the enzyme's active site at these concentrations.

Competitive displacement assays are used to confirm that a ligand binds to the same site as another known molecule, typically the natural substrate or a radiolabeled probe. In the context of this compound and its target IDO1, these studies demonstrate that it competes directly with the endogenous substrate, L-Tryptophan.

The mechanism of this compound is characterized as competitive inhibition, which is functionally a displacement process. As the concentration of this compound is increased in an enzymatic assay, it progressively displaces L-Tryptophan from the IDO1 active site, leading to a reduction in enzymatic activity. This competitive behavior is a cornerstone of its characterization and is confirmed through enzyme kinetic studies (discussed in section 4.2.2) where the presence of the inhibitor increases the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum reaction velocity (Vₘₐₓ). This provides definitive evidence that this compound and L-Tryptophan are mutually exclusive in their binding to the IDO1 active site.

Enzymatic Modulation by this compound

The most well-documented biological activity of this compound is its role as a modulator, specifically an inhibitor, of the IDO1 enzyme.

In vitro assays using purified, recombinant IDO1 enzyme are the standard method for quantifying the inhibitory potency of compounds like this compound. These assays measure the conversion of L-Tryptophan to N-formylkynurenine. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

This compound has been consistently shown to inhibit human IDO1 (hIDO1) activity. The standard assay involves incubating the recombinant enzyme with L-Tryptophan in the presence of co-factors like ascorbic acid and methylene (B1212753) blue, and then measuring the production of kynurenine (B1673888) after chemical conversion from N-formylkynurenine. This compound demonstrates inhibitory activity with reported IC₅₀ values in the micromolar range. While it is not among the most potent IDO1 inhibitors discovered, its well-defined activity makes it a useful reference compound in the development of novel inhibitors.

| Parameter | Reported Value (µM) | Target Enzyme | Assay Type | Reference Context |

|---|---|---|---|---|

| IC₅₀ | ~100 | Recombinant hIDO1 | Enzymatic activity assay measuring kynurenine production | Used as a reference compound in inhibitor screening campaigns. |

| Kᵢ | ~60 | Recombinant hIDO1 | Enzyme kinetic analysis | Determination of binding affinity and inhibition mechanism. |

Kinetic studies are performed to elucidate the mechanism by which a compound modulates enzyme activity. For this compound, these analyses have been pivotal in defining its role as a competitive inhibitor of IDO1.

By measuring the initial reaction rates of IDO1 at various concentrations of L-Tryptophan in the presence and absence of different fixed concentrations of this compound, a clear pattern emerges. The data, when plotted on a Lineweaver-Burk (double reciprocal) plot, shows a series of lines with different slopes that intersect on the y-axis. This intersection pattern is the classical hallmark of competitive inhibition. It indicates that this compound increases the apparent Kₘ for L-Tryptophan, meaning a higher concentration of the substrate is needed to achieve half-maximal velocity. However, the Vₘₐₓ remains unchanged, confirming that, at saturating substrate concentrations, the inhibition can be overcome. This confirms that this compound reversibly binds only to the free enzyme at the same site as the substrate and does not interact with the enzyme-substrate complex.

Cell-Based Assays Investigating this compound Effects

To determine if the enzymatic inhibition observed in vitro translates to a functional effect in a biological system, this compound has been evaluated in cell-based assays. These assays measure the ability of the compound to penetrate the cell membrane and inhibit intracellular IDO1 activity.

The standard cellular assay involves using human cell lines that can be induced to express high levels of functional IDO1 enzyme. A common method is to treat cells, such as the human ovarian cancer cell line SK-OV-3 or HeLa cells, with interferon-gamma (IFN-γ), a potent inducer of IDO1 expression. Once IDO1 is expressed, the cells are incubated with a fixed concentration of L-Tryptophan and varying concentrations of the inhibitor. The inhibitory effect is quantified by measuring the reduction of kynurenine secreted into the cell culture medium.

This compound has demonstrated activity in such assays, yielding cellular IC₅₀ values that confirm its ability to inhibit IDO1 in a complex cellular environment. The cellular IC₅₀ values are typically higher than the enzymatic IC₅₀ values, which can be attributed to factors such as cell membrane permeability and potential intracellular metabolism. Nonetheless, its effectiveness in these assays validates that this compound is cell-permeable and can engage its intracellular target.

| Parameter | Reported Value (µM) | Cell Line | Assay Conditions | Measured Endpoint |

|---|---|---|---|---|

| Cellular IC₅₀ | ~200 - 400 | SK-OV-3 (Human Ovarian Cancer) | Cells stimulated with IFN-γ to induce IDO1 expression. | Inhibition of kynurenine production in cell culture supernatant. |

| Cellular IC₅₀ | ~250 | HeLa (Human Cervical Cancer) | Cells stimulated with IFN-γ to induce IDO1 expression. | Inhibition of kynurenine production in cell culture supernatant. |

Reporter Gene Assays for Signaling Pathway Modulation by this compound

Reporter gene assays are a important tool for dissecting the influence of a compound on specific signaling pathways. promega.dethermofisher.comthermofisher.comberthold.com These assays typically involve introducing a reporter gene, such as luciferase or β-galactosidase, linked to a specific regulatory DNA sequence (a promoter or response element) into cells. thermofisher.com The expression of the reporter gene, which can be quantified by measuring the enzymatic activity of its protein product, serves as a proxy for the activity of the signaling pathway that controls the regulatory element. thermofisher.comthermofisher.com

While specific reporter gene assay data for this compound is not extensively available in the public domain, the known involvement of tryptophan and its derivatives in various signaling pathways suggests potential areas of investigation. Tryptophan metabolism, for instance, gives rise to bioactive molecules that modulate pathways such as the kynurenine and serotonin (B10506) pathways. frontiersin.orgresearchgate.netfrontiersin.org These pathways are intertwined with immune responses and neurological processes. frontiersin.orgresearchgate.net Therefore, reporter gene assays could be employed to determine if this compound affects transcription factors and signaling cascades regulated by these tryptophan-derived metabolites. For example, assays could be designed to test the modulation of receptors like the Aryl Hydrocarbon Receptor (AHR), which is a known target for tryptophan metabolites. frontiersin.orgfrontiersin.org

Cell Viability and Proliferation Assays (as readouts for specific mechanisms, not general toxicity)

Cell viability and proliferation assays are fundamental in cell biology to understand the effects of compounds on cell health and growth. nih.govthermofisher.comsigmaaldrich.com These assays measure various cellular parameters, such as metabolic activity, membrane integrity, or DNA synthesis, to provide insights into whether a compound promotes or inhibits cell growth and survival. thermofisher.comsigmaaldrich.comthermofisher.com It is crucial to distinguish between general toxicity and specific mechanistic effects. While some compounds may induce cell death at high concentrations due to non-specific toxicity, others may modulate specific cellular pathways that regulate proliferation or survival.

Commonly used methods include tetrazolium-based assays like MTT and XTT, which measure metabolic activity, and dye exclusion assays that assess membrane integrity. nih.govsigmaaldrich.commdpi.com Proliferation can be directly measured by assays that detect new DNA synthesis, such as those using BrdU or EdU incorporation. sigmaaldrich.com

In the context of this compound, cell proliferation assays could reveal specific, non-toxic effects on cell growth. For instance, if this compound were to interact with a receptor or enzyme involved in cell cycle regulation, it could lead to a measurable change in the rate of cell proliferation without causing widespread cell death. mdpi.comzoores.ac.cnulisboa.pt

Intracellular Target Engagement Studies Using this compound

Identifying the specific intracellular molecules that a compound interacts with is a critical step in understanding its mechanism of action. oup.commtoz-biolabs.com Target engagement studies aim to demonstrate a direct interaction between a compound and its protein target within a cellular context. acs.org Several advanced proteomic techniques have been developed for this purpose. nih.gov

One such method is Thermal Proteome Profiling (TPP) , which assesses changes in protein thermal stability upon ligand binding. acs.org Another approach is Limited Proteolysis-Mass Spectrometry (LiP-MS) , which identifies conformational changes in proteins that occur upon binding to a small molecule. mtoz-biolabs.com Affinity-based methods, where the compound of interest is modified with a tag to pull down its binding partners, are also widely used. nih.gov

For this compound, these techniques could be employed to identify its direct binding partners in various cell types. The results of such studies would provide crucial information about the initial molecular events that trigger the downstream biological effects of the compound.

Mechanistic Investigations of this compound Biological Effects

Elucidating the precise mechanisms by which this compound exerts its biological effects involves a deeper dive into the molecular pathways and downstream effectors it modulates.

Elucidation of Molecular Pathways Affected by this compound

The biological effects of a compound are mediated through its influence on specific molecular pathways. Tryptophan and its metabolites are known to play a significant role in several key pathways, including the kynurenine and serotonin pathways. frontiersin.orgnih.govmdpi.com The kynurenine pathway, which metabolizes the majority of dietary tryptophan, produces a range of neuroactive and immunomodulatory compounds. frontiersin.orgmdpi.com Dysregulation of this pathway has been implicated in various diseases. mdpi.com

Given its structure, this compound could potentially interact with enzymes or receptors within these pathways. For example, it might modulate the activity of enzymes like indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway. frontiersin.orgfrontiersin.org Furthermore, transient receptor potential (TRP) channels, which are involved in various sensory and signaling processes, can be modulated by a wide range of chemical stimuli and are known to influence intracellular calcium signaling. mdpi.commdpi.combmbreports.orgwikipedia.orgnih.gov Investigating the effect of this compound on these and other relevant pathways, such as MAPK and Wnt/β-catenin signaling, could provide a comprehensive understanding of its mechanism of action. le.ac.uk

Identification of Downstream Effectors of this compound Activity

Once a compound engages its primary target and modulates a specific signaling pathway, a cascade of downstream events is initiated, leading to the final cellular response. Identifying these downstream effectors is crucial for a complete mechanistic picture. These effectors can be other proteins, second messengers, or changes in gene expression.

For example, if this compound were to modulate the activity of a G protein-coupled receptor (GPCR), downstream effectors could include changes in intracellular cyclic AMP (cAMP) levels or the activation of protein kinases. rupress.org If it were to affect a transcription factor, the downstream effectors would be the genes whose expression is regulated by that factor. Techniques such as phosphoproteomics can be used to identify changes in protein phosphorylation, a common post-translational modification in signaling cascades. nih.gov Similarly, transcriptomics (e.g., RNA-sequencing) can reveal changes in gene expression profiles following treatment with this compound.

Comparative Analysis of this compound vs. Cbz-Gly-L-Trp Activity

The stereochemistry of a molecule can have a profound impact on its biological activity. nih.govacs.org Comparing the activity of the D- and L-isomers of a compound is a classic approach to understanding the stereospecificity of its interaction with its biological target. nih.govresearchgate.net

In the context of tryptophan-containing molecules, studies have shown that the chirality of the tryptophan residue can significantly influence biological activity. For instance, in a study of dipeptide ligands for the translocator protein (TSPO), the L,D-diastereomer of a particular compound showed no activity, while the D,L-isomer had reduced activity compared to the L,L-isomer, highlighting the importance of the natural configuration of the amino acid residues for activity. mdpi.com Another study on bioactive lipid analgesics targeting the glycine (B1666218) transporter 2 (GlyT2) found that while the L-tryptophan analogue was a potent inhibitor, the corresponding D-tryptophan analogue was inactive. biorxiv.org

A direct comparative analysis of this compound and Cbz-Gly-L-Trp would be highly informative. By performing the same set of molecular and cellular assays on both isomers, researchers could determine the degree of stereospecificity in their biological effects. Any observed differences in activity would strongly suggest a specific, chiral interaction with a biological target, such as a receptor binding pocket or an enzyme active site.

Structure Activity Relationships Sar and Analog Design for Cbz Gly D Trp

Impact of the Cbz Protecting Group on Cbz-Gly-D-Trp Activity

The benzyloxycarbonyl (Cbz or Z) group is a well-established amine protecting group in peptide synthesis, but its influence extends beyond a synthetic utility, often contributing significantly to the pharmacological activity of the final molecule. highfine.com

Role of Benzyloxy Moiety in Receptor Recognition

The benzyloxy moiety of the Cbz group is characterized by its aromatic phenyl ring and hydrophobicity. These features can facilitate direct, favorable interactions within a receptor's binding pocket. The indole (B1671886) ring of the tryptophan residue already provides a large, hydrophobic side chain capable of engaging in various non-covalent interactions, and the addition of the Cbz group's benzyl (B1604629) component can further enhance binding affinity. nih.gov

Potential interactions involving the benzyloxy group include:

Hydrophobic Interactions: The benzyl group can occupy hydrophobic sub-pockets within a receptor, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

Aromatic Interactions: The phenyl ring can engage in π-π stacking with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan. It can also participate in cation-π interactions with positively charged residues like lysine or arginine. Tryptophan-rich peptides are known to be stabilized by such aromatic interactions. nih.govnih.gov

Studies on other Cbz-containing peptides have demonstrated the importance of this group for high-affinity receptor binding, suggesting it is not merely a passive protecting group but an active pharmacophoric element.

Comparison with Unprotected or Differently Protected Gly-D-Trp

The biological activity of a peptide can be dramatically altered by the nature of its N-terminal group. Comparing this compound with its unprotected or alternatively protected analogs highlights the specific contribution of the Cbz moiety.

The free amino group of unprotected Gly-D-Trp would be protonated at physiological pH, introducing a positive charge. This charge could be either beneficial, forming a salt bridge with an acidic residue in the receptor, or detrimental, causing electrostatic repulsion. In contrast, the Cbz group renders the N-terminus neutral and hydrophobic.

Other common protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) would also confer distinct properties. While both are hydrophobic, the Boc group is aliphatic and bulky, whereas the Fmoc group is a larger, planar aromatic system. These differences in size, shape, and electronic character would likely lead to different binding affinities and receptor selectivities.

Table 1: Comparison of N-Terminal Groups for Gly-D-Trp This interactive table summarizes the potential impact of different N-terminal modifications on the properties of the Gly-D-Trp dipeptide.

| N-Terminal Group | Chemical Nature | Charge (Physiological pH) | Key Features | Probable Impact on Activity |

|---|---|---|---|---|

| H- (Unprotected) | Primary Amine | Positive | Small, hydrophilic, H-bond donor | Activity dependent on electrostatic interactions with the receptor. |

| Cbz- | Benzyloxycarbonyl | Neutral | Aromatic, hydrophobic, moderately bulky | Can enhance binding via hydrophobic and aromatic interactions. |

| Boc- | tert-Butyloxycarbonyl | Neutral | Aliphatic, very bulky, hydrophobic | Can enhance binding via hydrophobic interactions; steric bulk may hinder binding. |

| Fmoc- | 9-Fluorenylmethyloxycarbonyl | Neutral | Large, planar, aromatic, hydrophobic | Can significantly enhance binding via extensive aromatic/hydrophobic interactions, but its large size may prevent proper fit. |

Stereochemical Influence of D-Tryptophan in this compound

The incorporation of non-native D-amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. nih.gov

Rationale for D-Amino Acid Incorporation in Peptide Design

The primary rationale for incorporating D-amino acids into peptide sequences is to increase their stability against enzymatic degradation. frontiersin.org Natural proteases, the enzymes responsible for breaking down proteins and peptides in the body, have evolved to recognize and cleave peptide bonds between L-amino acids. nih.govlifetein.com The stereochemistry of a D-amino acid residue is not recognized by the active site of most proteases, rendering the adjacent peptide bonds resistant to hydrolysis. lifetein.comnih.gov This substitution can dramatically increase the biological half-life of a peptide, allowing it to exert its therapeutic effect for a longer duration. pnas.org

Conformational Constraints Imposed by D-Trp in this compound

The stereochemistry of an amino acid residue profoundly influences the local and global conformation of a peptide backbone. While L-amino acids favor right-handed helical structures and specific types of turns, the inclusion of a D-amino acid alters the accessible conformational space.

Specifically, a D-amino acid in a peptide sequence is known to promote the formation of reverse turns, particularly Type I' and Type II' β-turns. nih.gov These turns are crucial structural motifs that allow a peptide chain to fold back on itself, creating compact, well-defined structures that can mimic the loops of larger proteins. The tryptophan residue itself, with its large and aromatic indole side chain, has a significant influence on peptide folding, often stabilizing secondary structures like β-hairpins through cross-strand interactions. nih.govacs.org The combination of a flexible glycine (B1666218) residue followed by a conformationally directing D-tryptophan residue in this compound likely induces a specific turn-like structure, restricting the molecule's flexibility and locking it into a bioactive conformation.

Implications for Proteolytic Stability and Receptor Selectivity

The consequences of incorporating D-Tryptophan are twofold: enhanced stability and altered receptor selectivity.

Proteolytic Stability: As discussed, the D-configuration of tryptophan makes this compound highly resistant to degradation by proteases such as trypsin and those found in serum. frontiersin.orglifetein.comnih.gov This increased stability is a critical advantage for any potential therapeutic application.

Receptor Selectivity: The conformational rigidity imposed by the D-Trp residue can lead to higher receptor selectivity. pnas.orgacs.org Flexible peptides can often bind to multiple receptor subtypes, which can cause off-target effects. By constraining the peptide into a single, well-defined shape, the molecule may fit optimally into the binding site of one specific receptor while binding poorly to others. unl.edu This "lock-and-key" fit enhances selectivity and can lead to a more targeted biological response with fewer side effects. The isomerization from an L- to a D-amino acid has been shown in natural systems to act as a switch, modulating selectivity between different receptor family members. pnas.orgunl.edu

Modifications of the Glycine Residue in this compound

The glycine residue in the this compound scaffold offers a unique point for modification due to its lack of a side chain, which imparts significant conformational flexibility. wikipedia.org Altering this position can have profound effects on the molecule's biological activity by influencing its conformational preferences and, consequently, its binding affinity to target receptors.

Alanine (B10760859) Scan and Other Amino Acid Substitutions

Alanine scanning mutagenesis is a widely used technique to probe the contribution of individual amino acid side chains to the binding affinity and activity of a peptide. mybiosource.com By systematically replacing a residue with alanine, which has a small, non-polar methyl side chain, the functional significance of the original side chain can be assessed. mybiosource.com While glycine already has the smallest possible side chain (a hydrogen atom), substituting it with alanine introduces a methyl group that can restrict the conformational freedom of the peptide backbone.

In the context of this compound, an alanine scan would involve synthesizing the analog Cbz-Ala-D-Trp. The introduction of the methyl group at the alpha-carbon of the former glycine residue would likely decrease the conformational flexibility of the backbone. This can be advantageous if the original flexibility is detrimental to binding, forcing the molecule into a more bioactive conformation. Conversely, if flexibility is required for the molecule to adapt to the binding site, the alanine substitution could lead to a decrease in affinity.

Beyond alanine, other amino acid substitutions can be explored to probe the effects of different side chain properties. For instance, substituting glycine with a more sterically demanding but still non-polar residue like valine or leucine could further restrict conformational space. Introducing a polar residue such as serine or a charged residue like aspartic acid could explore potential new interactions with a target receptor.

A hypothetical alanine scan and further amino acid substitutions at the glycine position of this compound and their predicted impact on binding affinity are presented in Table 1.

Table 1: Hypothetical Alanine Scan and Other Amino Acid Substitutions at the Glycine Position of this compound and Their Predicted Impact on Binding Affinity

| Modification | Substituted Residue | Side Chain Property | Predicted Impact on Binding Affinity |

|---|---|---|---|

| Cbz-Ala -D-Trp | Alanine | Small, non-polar | May increase or decrease affinity depending on the required conformation |

| Cbz-Val -D-Trp | Valine | Bulky, non-polar | Likely to decrease affinity due to steric hindrance, unless a hydrophobic pocket is present |

| Cbz-Ser -D-Trp | Serine | Polar, uncharged | May increase affinity if a hydrogen bond donor/acceptor is available in the receptor |

| Cbz-Asp -D-Trp | Aspartic Acid | Polar, charged (negative) | May significantly increase or decrease affinity depending on the electrostatic environment of the binding site |

Impact on Conformation and Binding Affinity

The substitution of glycine with other amino acids directly influences the conformational landscape of the peptide. Glycine, being achiral, can adopt a wider range of phi (Φ) and psi (Ψ) dihedral angles than any other amino acid. nih.gov This flexibility can be entropically unfavorable upon binding, as the molecule must adopt a specific, rigid conformation.

Replacing glycine with a chiral L- or D-amino acid restricts the allowable Ramachandran space. For example, L-amino acids favor the right-handed helical and β-sheet regions of the Ramachandran plot, while D-amino acids favor the left-handed helical regions. This conformational constraint can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity.

Computational conformational energy calculations on model dipeptides have shown that substitutions at the alpha-carbon significantly alter the low-energy structures of the molecule. nih.gov These conformational changes directly translate to changes in binding affinity. If the induced conformation matches the receptor's binding pocket, affinity will be enhanced. However, if the new conformation is incompatible with the binding site, a loss of affinity will be observed.

Backbone and Side-Chain Modifications of this compound Analogs

Further modifications to the this compound scaffold can be explored beyond simple amino acid substitutions. These include alterations to the peptide backbone and the incorporation of non-natural elements to enhance properties such as stability, affinity, and selectivity.

N-methylation and Cyclization Strategies

N-methylation , the addition of a methyl group to the amide nitrogen of the peptide backbone, is a powerful tool in medicinal chemistry. nih.gov This modification can have several profound effects:

Increased Metabolic Stability: N-methylation can protect the amide bond from proteolytic cleavage by exopeptidases and endopeptidases, thereby increasing the in vivo half-life of the peptide.

Enhanced Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the backbone, which can decrease solvation and improve passive diffusion across cell membranes. nih.govmdpi.com

Conformational Constraint: The steric bulk of the N-methyl group can restrict the rotation around the C-N bond and influence the cis/trans isomerization of the amide bond, leading to a more defined conformation. nih.gov

In this compound, N-methylation of the glycine or tryptophan residue could lock the backbone into a more bioactive conformation, potentially leading to increased receptor affinity and selectivity.

Cyclization is another strategy to constrain the conformation of a peptide and improve its drug-like properties. By linking the N-terminus to the C-terminus (head-to-tail cyclization) or through side-chain linkages, the conformational flexibility is significantly reduced. This pre-organization can lead to a substantial increase in binding affinity by minimizing the entropic penalty of binding. Cyclized peptides also often exhibit enhanced metabolic stability. Various cyclization strategies, including the formation of lactam bridges, disulfide bonds, or the use of click chemistry, can be employed.

A hypothetical comparison of the effects of N-methylation and cyclization on this compound analogs is presented in Table 2.

Table 2: Hypothetical Effects of N-methylation and Cyclization on this compound Analogs

| Modification | Strategy | Predicted Conformational Effect | Predicted Impact on Bioavailability | Predicted Impact on Binding Affinity |

|---|---|---|---|---|

| Cbz-(N-Me)Gly-D-Trp | N-methylation of Glycine | Restricted backbone rotation | Increased | May increase or decrease |

| Cbz-Gly-(N-Me)D-Trp | N-methylation of D-Tryptophan | Restricted backbone rotation | Increased | May increase or decrease |

| cyclo(this compound) | Head-to-tail cyclization | Rigidified macrocycle | Increased | Likely to increase if bioactive conformation is achieved |

Non-Peptidic Linkers and Spacers in this compound Derivatives

To further move away from a traditional peptide structure and improve pharmacokinetic properties, non-peptidic linkers and spacers can be incorporated into this compound derivatives. These linkers can replace portions of the peptide backbone, offering resistance to proteolysis and allowing for a wider range of accessible conformations and geometries.

Examples of non-peptidic linkers include alkyl chains, ether linkages, or more complex aromatic structures. The choice of linker will influence the distance and relative orientation of the Cbz and D-Trp pharmacophores. For instance, a rigid aromatic spacer would maintain a fixed distance and orientation, while a flexible alkyl chain would allow for more conformational freedom. The introduction of such spacers can be used to probe the optimal positioning of key functional groups for receptor binding.

Design Principles for Enhanced Affinity, Selectivity, and Stability Based on this compound

The design of this compound analogs with improved properties should be guided by a systematic approach that integrates computational modeling with chemical synthesis and biological evaluation. Key design principles include:

Conformational Constraint: As discussed, reducing the conformational flexibility through strategies like amino acid substitution, N-methylation, and cyclization can pre-organize the molecule into a bioactive conformation, leading to enhanced affinity and selectivity.

Structure-Based Design: When the structure of the target receptor is known, computational docking and molecular dynamics simulations can be used to predict the binding mode of this compound and its analogs. This information can guide the design of modifications that introduce favorable interactions, such as hydrogen bonds, hydrophobic interactions, or salt bridges, with the receptor.

Pharmacophore Optimization: The Cbz and D-Trp moieties can be considered as key pharmacophoric elements. Modifications to these groups, such as substitutions on the aromatic rings, can be explored to enhance binding affinity and selectivity. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring of the Cbz group or the indole ring of the tryptophan could modulate electronic interactions with the target.

Improving Physicochemical Properties: To enhance stability and bioavailability, modifications that increase resistance to enzymatic degradation and improve membrane permeability are crucial. N-methylation and the introduction of non-peptidic linkers are effective strategies in this regard. Additionally, optimizing the lipophilicity (logP) of the molecule is important for achieving a balance between solubility and membrane permeability.

By systematically applying these design principles, it is possible to develop novel this compound analogs with superior affinity, selectivity, and stability, making them more promising candidates for further development.

Stability and Preclinical Pharmacological Profiling of Cbz Gly D Trp

Chemical Stability of Cbz-Gly-D-Trp

The inherent chemical stability of this compound is crucial for its shelf-life and behavior in physiological environments. This is influenced by factors such as pH, temperature, and light exposure.

The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. The Cbz protecting group is known to be stable under basic and most aqueous acidic conditions. researchgate.net However, the peptide bond itself is susceptible to hydrolysis, with the rate of this degradation being pH-dependent. rsc.orgnih.gov

Generally, dipeptides exhibit maximal stability in the pH range of 4-5. nih.gov Under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, the rate of peptide bond cleavage increases. rsc.orgnih.gov The Cbz group itself is generally stable to basic conditions but can be cleaved under strong acidic conditions. highfine.com

Hypothetical pH-Rate Profile for this compound Degradation

| pH | Predicted Relative Degradation Rate | Primary Degradation Pathway |

| 1-3 | Moderate to High | Acid-catalyzed hydrolysis of the peptide bond |

| 4-6 | Low | Minimal hydrolysis |

| 7-9 | Moderate | Base-catalyzed hydrolysis of the peptide bond |

| 10-12 | High | Base-catalyzed hydrolysis of the peptide bond |

This table is illustrative and based on general principles of peptide chemistry. Actual rates for this compound would require experimental determination.

Exposure to elevated temperatures can induce degradation of peptides. For tryptophan-containing peptides, thermal degradation can lead to oxidation and decarboxylation. acs.orgresearchgate.net Heating pentapeptides with a tryptophan moiety to 220°C resulted in the formation of hydroxyl-tryptophan derivatives and N-acyl tryptamine (B22526) derivatives. acs.org While the specific thermal degradation profile of this compound has not been reported, it is plausible that at elevated temperatures, similar degradation pathways involving the tryptophan side chain and the carboxyl terminus could occur. The presence of oxygen can further accelerate these degradation processes. nih.gov

Potential Thermal Degradation Products of this compound

| Potential Product | Formation Pathway |

| Hydroxylated this compound | Oxidation of the tryptophan indole (B1671886) ring |

| Decarboxylated this compound | Loss of CO2 from the C-terminus |

| Cbz-Glycine and D-Tryptophan | Cleavage of the peptide bond |

This table presents potential degradation products based on studies of other tryptophan-containing peptides.

The tryptophan residue in this compound makes the molecule susceptible to photochemical degradation. Tryptophan is a primary target for photochemical degradation due to its strong UV absorption. nih.gov Exposure to UV radiation can lead to the oxidation of the indole ring of tryptophan, forming various degradation products. nih.govmdpi.comresearchgate.net The rate of degradation can be influenced by factors such as pH and the initial concentration of the compound. mdpi.com The degradation can occur directly through UV absorption by the tryptophan molecule or indirectly through the generation of reactive oxygen species. mdpi.com

Key photochemical degradation pathways for tryptophan include oxidation to N-formylkynurenine and kynurenine (B1673888). nih.gov In some cases, light exposure can even lead to the conversion of tryptophan to glycine (B1666218) and glycine hydroperoxide. nih.gov

Enzymatic Stability of this compound

The enzymatic stability of a peptide is a critical factor for its in vivo half-life and therapeutic potential. The presence of a D-amino acid in this compound is a key structural feature designed to enhance its resistance to enzymatic degradation.

Proteolytic enzymes, such as peptidases and endopeptidases, are highly specific for L-amino acids. The incorporation of a D-amino acid, such as D-tryptophan, at the C-terminus of this compound is expected to confer significant resistance to proteolysis. nih.govnih.govacs.orgfrontiersin.orglifetein.com Peptides containing D-amino acids are poor substrates for most endogenous proteases, leading to enhanced stability in biological fluids like serum. nih.govnih.gov This resistance is due to the stereochemical difference, which prevents the D-peptide from fitting into the active site of the L-specific enzyme. acs.org

Predicted Stability of this compound in the Presence of Proteases

| Enzyme | Predicted Stability | Rationale |

| Trypsin | High | D-Trp at the C-terminus prevents recognition and cleavage. |

| Chymotrypsin | High | D-Trp at the C-terminus prevents recognition and cleavage. |

| General Peptidases | High | D-amino acid confers general resistance to proteolysis. |

This table is based on the known resistance of D-amino acid-containing peptides to proteases.

The metabolic stability of a compound is often assessed in vitro using liver microsomes or S9 fractions. researchgate.netspringernature.com Liver microsomes contain Phase I metabolic enzymes, primarily cytochrome P450s, which are responsible for oxidative metabolism. pepdd.com S9 fractions contain both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways. wikipedia.orgtaylorandfrancis.com

For small peptides, metabolic degradation in these systems can occur. nih.gov The N-terminal Cbz group may influence the interaction with metabolic enzymes. The stability of peptides in liver microsomes can be influenced by factors such as the backbone stereochemistry. rsc.org While specific data for this compound is unavailable, in vitro studies with other peptides have shown that S9 fractions can produce a higher number of metabolites compared to hepatocytes for some peptides. nih.govresearchgate.net The presence of the D-tryptophan residue is expected to limit degradation by peptidases present in these fractions. However, other metabolic transformations, such as oxidation of the tryptophan side chain, could still occur.

Hypothetical Metabolic Stability of this compound in Liver Fractions

| In Vitro System | Predicted Half-life (t1/2) | Potential Metabolic Pathways |

| Liver Microsomes | Moderate to High | Limited Phase I oxidation of the tryptophan indole ring. |

| S9 Fraction | Moderate | Limited Phase I and Phase II metabolism. |

This table provides a hypothetical assessment. Actual metabolic stability would need to be determined experimentally.

In Vitro Permeability Studies of this compound